4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde
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Overview
Description
4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both pyrazole and thiazole rings
Preparation Methods
The synthesis of 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde typically involves multiple steps. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) and a solvent like ethanol under reflux conditions . Industrial production methods may involve similar steps but are optimized for larger scale production and may include additional purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde has been studied for various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals with anti-inflammatory and analgesic properties.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in microbial cells. The compound may also interact with enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde include other pyrazole and thiazole derivatives. These compounds often share similar biological activities but may differ in their potency and specificity. For example:
4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-YL)-6-methylpyrimidine: This compound has similar antimicrobial properties but may differ in its anti-inflammatory activity.
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl derivatives: These compounds are often used in the synthesis of pharmaceuticals and have shown various biological activities.
Properties
Molecular Formula |
C9H8ClN3OS |
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Molecular Weight |
241.70 g/mol |
IUPAC Name |
4-chloro-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H8ClN3OS/c1-5-3-6(2)13(12-5)9-11-8(10)7(4-14)15-9/h3-4H,1-2H3 |
InChI Key |
UEYWSALZLHWRIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(S2)C=O)Cl)C |
Origin of Product |
United States |
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